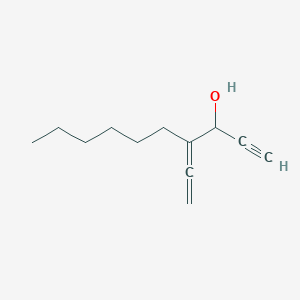
4-Ethenylidenedec-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylidenedec-1-YN-3-OL is an organic compound with the molecular formula C12H18O It is characterized by the presence of an alkyne group (triple bond) and a hydroxyl group (OH) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde under controlled conditions. The reaction typically requires a nitrogen atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenylidenedec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
4-Ethenylidenedec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethenylideneoct-1-YN-3-OL: Similar structure with a shorter carbon chain.
1-Phenyl-1-penten-4-YN-3-OL: Contains a phenyl group instead of an alkyne.
(1E,3S)-1-Iodoundec-1-en-5-YN-3-OL: Contains an iodine atom and different stereochemistry.
Uniqueness
4-Ethenylidenedec-1-YN-3-OL is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
651020-57-4 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h3,12-13H,2,4,7-10H2,1H3 |
Clé InChI |
AFXPBEMTURREOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C=C)C(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


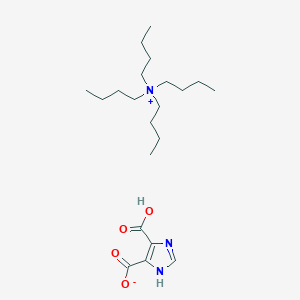

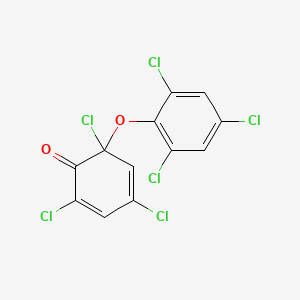
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
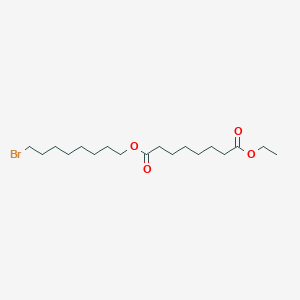
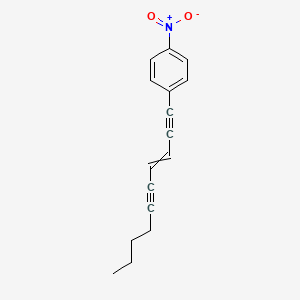
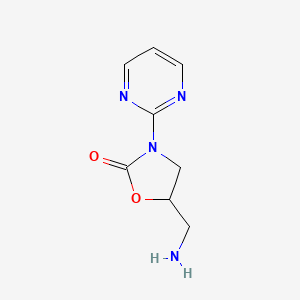
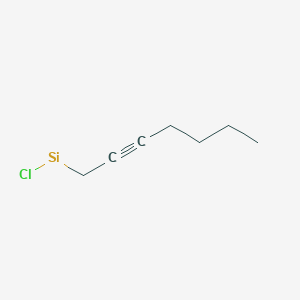
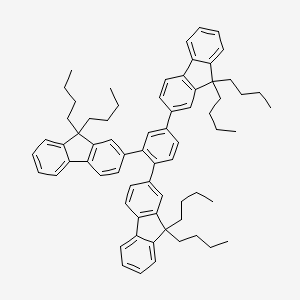
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

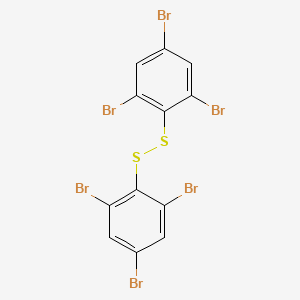
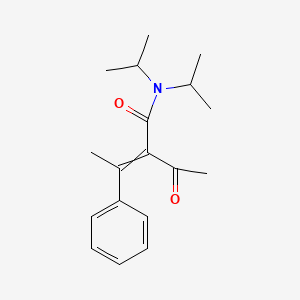
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
